
Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a fluorine atom attached to the piperidine ring, and a carbamate group. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the piperidine ring using fluorinating agents under controlled conditions.
Attachment of the Benzyl Group: The benzyl group is attached to the piperidine ring through a nucleophilic substitution reaction.
Formation of the Carbamate Group: The carbamate group is formed by reacting the intermediate compound with a suitable carbamoylating agent.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反応の分析
Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or fluorine groups are replaced by other substituents using appropriate reagents.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride can be compared with other similar compounds, such as:
Benzyl((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride: This compound has a methoxycarbonylamino group instead of a fluorine atom.
Benzyl((3S,4S)-3-amino-4-hydroxy-piperidine-1-carboxylate hydrochloride: This compound has an amino and hydroxy group instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H18ClFN2O2 |
|---|---|
分子量 |
288.74 g/mol |
IUPAC名 |
benzyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H/t11-,12-;/m0./s1 |
InChIキー |
ZKCOORKLTLUZCC-FXMYHANSSA-N |
異性体SMILES |
C1CNC[C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)F.Cl |
正規SMILES |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)
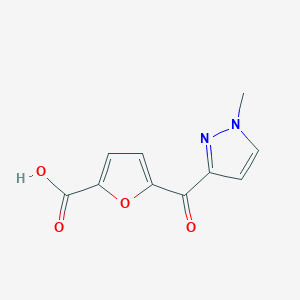

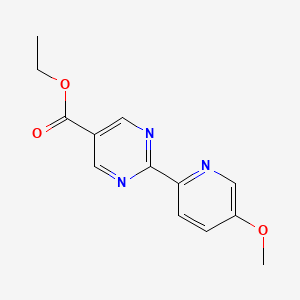


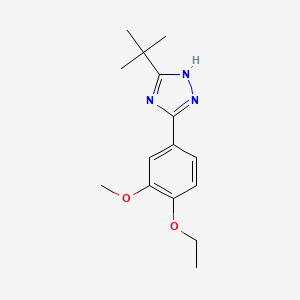
![tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11786967.png)
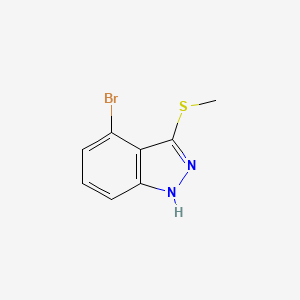
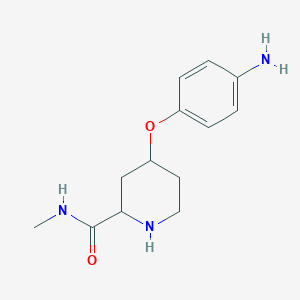
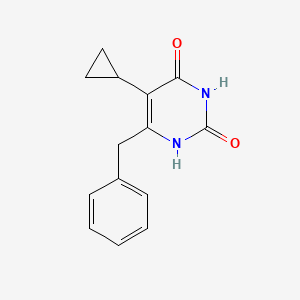
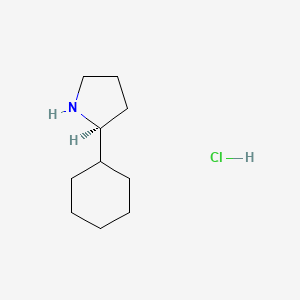
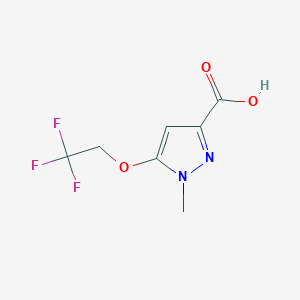
![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787019.png)
